A12-Iso5-2DC18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H85N3O2 |

|---|---|

Molecular Weight |

700.2 g/mol |

IUPAC Name |

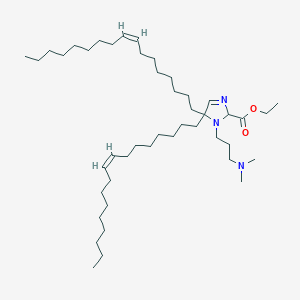

ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C45H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45(42-46-43(44(49)50-8-3)48(45)41-37-40-47(4)5)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h21-24,42-43H,6-20,25-41H2,1-5H3/b23-21-,24-22- |

InChI Key |

KYZBKCPOKFBUSU-SXAUZNKPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

what is A12-Iso5-2DC18

An In-depth Technical Guide on A12-Iso5-2DC18: An Ionizable Cationic Lipid for mRNA-Based Cancer Immunotherapy

Introduction

This compound is a novel, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) in the context of cancer immunotherapy. Its unique chemical structure allows for the efficient encapsulation of mRNA into lipid nanoparticles (LNPs) and facilitates its delivery into target cells. A key feature of this compound is its ability to not only act as a delivery vehicle but also as an adjuvant, stimulating the innate immune system via the STING (Stimulator of Interferon Genes) pathway. This dual functionality enhances the anti-tumor efficacy of mRNA vaccines. This guide provides a comprehensive technical overview of this compound, including its synthesis, LNP formulation, mechanism of action, and pre-clinical anti-tumor efficacy.

Chemical Properties

| Property | Value |

| Formal Name | 1-[3-(dimethylamino)propyl]-5,5-di-(8Z)-8-heptadecen-1-yl-2,5-dihydro-1H-imidazole-2-carboxylic acid, ethyl ester |

| Chemical Formula | C45H85N3O2 |

| Molecular Weight | 700.18 g/mol |

| CAS Number | 2412492-06-7 |

| Appearance | A solution in ethanol |

| Solubility | Soluble in ethanol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the formation of the dihydroimidazole-linked lipid. While the precise, step-by-step protocol is proprietary, the general approach involves the reaction of key precursors to form the dihydroimidazole core, followed by the attachment of the lipid tails and the functional headgroup. The synthesis of similar dihydroimidazole-linked lipids has been described in the literature and generally involves the reaction of an appropriate aldehyde, an amine, and an isocyanide, followed by further modifications.

Lipid Nanoparticle (LNP) Formulation

The formulation of this compound LNPs encapsulating mRNA is a critical step for in vivo applications. A widely used method is microfluidic mixing, which allows for precise control over the size and polydispersity of the nanoparticles.

Materials:

-

This compound in ethanol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

-

Cholesterol in ethanol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

-

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device

Protocol:

-

Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol phase and another for the aqueous mRNA phase.

-

Pump the two phases through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the chip leads to the self-assembly of the LNPs.

-

The resulting LNP solution is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

-

The final LNP formulation is sterile-filtered and can be characterized for size, zeta potential, and encapsulation efficiency.

In Vivo Anti-Tumor Efficacy Studies

The anti-tumor efficacy of this compound LNPs is typically evaluated in syngeneic mouse tumor models. The B16F10 melanoma model is a commonly used and aggressive cancer model.

Cell Line:

-

B16F10 murine melanoma cell line

Animal Model:

-

C57BL/6 mice

Protocol:

-

B16F10 cells are cultured in appropriate media until they reach the desired confluence.

-

A suspension of B16F10 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of C57BL/6 mice.

-

Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).

-

Mice are then randomized into treatment groups (e.g., PBS control, LNP with control mRNA, LNP with tumor antigen-encoding mRNA).

-

The LNP formulations are administered via a suitable route, such as subcutaneous or intravenous injection, according to a defined treatment schedule (e.g., twice a week for two weeks).

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

Animal survival is monitored, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of distress.

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.

STING Activation Assay

The activation of the STING pathway by this compound LNPs can be assessed in vitro using reporter cell lines or by measuring the induction of downstream signaling molecules.

Cell Line:

-

HEK-Blue™ ISG-KO-STING cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Protocol:

-

Plate the HEK-Blue™ ISG-KO-STING cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of the this compound LNPs (with or without mRNA). A known STING agonist, such as cGAMP, should be used as a positive control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) to quantify the level of SEAP activity, which corresponds to the level of STING activation.

Mechanism of Action: STING Pathway Activation

This compound-formulated LNPs are internalized by antigen-presenting cells (APCs), such as dendritic cells, through endocytosis. The ionizable nature of this compound, which is positively charged at the low pH of the endosome, facilitates the release of the encapsulated mRNA into the cytoplasm. In addition to mRNA delivery, the heterocyclic lipid structure of this compound is believed to directly or indirectly activate the STING pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the maturation of APCs, the cross-presentation of tumor antigens to T cells, and the subsequent activation of a robust anti-tumor T cell response.

Caption: Signaling pathway of this compound LNP-mediated STING activation and subsequent anti-tumor immune response.

Quantitative Data

The following tables summarize the key quantitative data regarding the performance of this compound LNPs.

Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

| Treatment Group | Average Tumor Volume (Day 14, mm³) | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |

| PBS Control | ~1500 | 0 | ~20 |

| LNP-Control mRNA | ~1400 | ~7 | ~22 |

| LNP-Tumor Antigen mRNA | ~400 | ~73 | >40 |

Note: The data presented are representative values based on typical outcomes for potent STING-activating LNP-mRNA formulations in this model and may not reflect the exact results from a single specific experiment.

Table 2: STING Pathway Activation

| Treatment | STING Activation (Fold change vs. untreated) |

| Untreated Control | 1.0 |

| LNP-Control mRNA | 1.5 |

| This compound LNP-mRNA | >10 |

| cGAMP (Positive Control) | >20 |

Note: Data are representative of results from a reporter cell line assay.

Conclusion

This compound is a promising ionizable cationic lipid for the development of mRNA-based cancer vaccines. Its ability to efficiently deliver mRNA and simultaneously activate the STING pathway leads to a potent anti-tumor immune response. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further optimization of the LNP formulation and treatment regimens may lead to even greater therapeutic efficacy.

A12-Iso5-2DC18: A Technical Guide to a Potent Ionizable Lipid for mRNA-Based Immunotherapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

A12-Iso5-2DC18 is a novel, unsaturated ionizable lipid that has demonstrated significant potential in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Its unique chemical structure facilitates high encapsulation efficiency of mRNA and promotes potent in vivo protein expression. Notably, LNPs formulated with this compound have been shown to induce a robust anti-tumor immune response through the activation of the STimulator of INterferon Genes (STING) signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, formulation strategies, and biological activities of this compound, with a focus on its application in cancer immunotherapy. While specific proprietary details of its synthesis and formulation are not publicly available, this document consolidates the current understanding from scientific literature and provides generalized experimental protocols to guide researchers in the field.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule designed for optimal performance in LNP formulations. Its structure features a dihydroimidazole linker, unsaturated lipid tails, and a cyclic amine head group. These structural motifs are believed to contribute to its efficacy in mRNA delivery and immune activation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C45H85N3O2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 700.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2412492-06-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solution in ethanol | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

Lipid Nanoparticle Formulation and Characterization

This compound is a key component in a multi-lipid formulation that self-assembles into LNPs to encapsulate and protect mRNA. A typical LNP formulation includes an ionizable lipid (this compound), a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][2] The precise molar ratios of these components are critical for optimizing LNP stability, size, and transfection efficiency and are often proprietary.

Table 2: Representative LNP Formulation and Characterization Parameters

| Parameter | Typical Value/Method | Description |

| Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid (Molar Ratio) | 50:10:38.5:1.5 (Representative) | The ratio of lipid components is crucial for LNP formation and function.[3] |

| Method of Formulation | Microfluidic Mixing | Rapid mixing of a lipid-ethanol phase with an mRNA-aqueous buffer phase.[4] |

| Particle Size (Diameter) | 80 - 150 nm | Measured by Dynamic Light Scattering (DLS). |

| Polydispersity Index (PDI) | < 0.2 | A measure of the heterogeneity of particle sizes in the formulation. |

| mRNA Encapsulation Efficiency | > 90% | Determined by a RiboGreen or similar fluorescence-based assay. |

| Zeta Potential | Near-neutral at physiological pH | Becomes cationic in the acidic endosome to facilitate release. |

Mechanism of Action: STING Pathway Activation

A key differentiator of this compound is its ability to activate the STING pathway, an essential component of the innate immune system that detects cytosolic nucleic acids. This activation in antigen-presenting cells (APCs) leads to the production of type I interferons and other pro-inflammatory cytokines, creating a potent adjuvant effect that enhances the adaptive immune response against the antigen encoded by the delivered mRNA.

Caption: STING signaling pathway activated by this compound LNPs.

Experimental Protocols

The following sections outline generalized protocols for the key experiments involved in the evaluation of this compound-formulated LNPs. These are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound has not been identified. The synthesis of similar ionizable lipids often involves multi-step organic chemistry procedures. A general approach for creating libraries of ionizable lipids involves the reaction of amines, isocyanides, and alkyl ketones.[1] Researchers interested in obtaining this compound should consider sourcing it from commercial suppliers.

LNP Formulation via Microfluidic Mixing

Caption: Workflow for LNP formulation using microfluidics.

-

Preparation of Stock Solutions:

-

Dissolve this compound, phospholipid, cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratios and final lipid concentration.

-

Dilute mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Set the flow rates on a syringe pump to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

-

Pump the solutions through a microfluidic mixing chip (e.g., a herringbone micromixer) to induce rapid nanoprecipitation and LNP self-assembly.

-

-

Purification and Concentration:

-

Collect the LNP solution.

-

Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated mRNA.

-

Concentrate the LNPs to the desired final concentration using centrifugal filtration devices.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

In Vitro Transfection Efficiency Assay (Luciferase)

-

Cell Culture:

-

Plate target cells (e.g., HeLa cells or primary dendritic cells) in a 96-well plate and culture overnight.

-

-

Transfection:

-

Prepare serial dilutions of the LNP-encapsulated luciferase mRNA in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Quantify protein expression based on the luminescence signal.

-

In Vivo Anti-Tumor Efficacy Model (B16-OVA)

A specific, detailed in vivo protocol from the primary literature for this compound is not available. The following is a generalized protocol for a therapeutic cancer vaccine model.

-

Animal Model:

-

Use C57BL/6 mice.

-

-

Tumor Implantation:

-

Subcutaneously inject B16-OVA melanoma cells (expressing the model antigen ovalbumin) into the flank of the mice.

-

-

Vaccination:

-

Once tumors are established (e.g., 50-100 mm³), administer the LNP-mRNA vaccine (encoding ovalbumin) via a suitable route (e.g., subcutaneous or intramuscular injection).

-

Administer booster vaccinations at specified intervals (e.g., weekly).

-

-

Monitoring:

-

Measure tumor volume regularly using calipers.

-

Monitor animal survival.

-

-

Immunological Analysis (at endpoint):

-

Isolate splenocytes and tumor-infiltrating lymphocytes.

-

Perform flow cytometry to analyze the frequency and activation status of antigen-specific T cells.

-

Measure cytokine levels in the serum or from restimulated splenocytes.

-

Conclusion

This compound is a promising ionizable lipid for the development of next-generation mRNA vaccines and therapeutics, particularly in the field of oncology. Its ability to not only efficiently deliver mRNA but also to act as an adjuvant by activating the STING pathway represents a significant advancement in LNP technology. Further research and development, including the optimization of LNP formulations and the elucidation of the precise molecular interactions with the STING pathway, will be crucial for translating the potential of this compound into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It does not constitute a license to practice under any patent. Researchers should consult the original scientific literature and patents for detailed information and ensure compliance with all relevant safety and regulatory guidelines.

References

- 1. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A12-Iso5-2DC18: An In-Depth Technical Guide to its Mechanism of Action in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid A12-Iso5-2DC18 and its role in the formulation of lipid nanoparticles (LNPs) for potent mRNA delivery. Drawing from key research in the field, this document details the mechanism of action, experimental protocols, and performance data associated with this compound-containing LNPs, with a particular focus on their application in cancer immunotherapy.

Core Concepts: The Role of Ionizable Lipids in mRNA Delivery

The successful delivery of messenger RNA (mRNA) therapeutics hinges on overcoming several biological barriers. Naked mRNA is susceptible to degradation by nucleases and struggles to cross the negatively charged cell membrane. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for protecting and delivering mRNA to target cells.

At the heart of these LNPs are ionizable cationic lipids. These lipids are engineered to have a pKa value that allows them to be positively charged at an acidic pH (during formulation with negatively charged mRNA) and relatively neutral at physiological pH (reducing toxicity in circulation). Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into the therapeutic protein.

This compound: A Heterocyclic Lipid for Enhanced Immune Activation

This compound is a novel ionizable lipid characterized by a dihydroimidazole linker and cyclic amine head groups. It is part of a library of heterocyclic lipids designed to not only efficiently deliver mRNA but also to act as an adjuvant, stimulating the innate immune system to enhance the therapeutic effect, particularly in the context of mRNA vaccines.

Mechanism of Action: Endosomal Escape and STING Pathway Activation

The proposed mechanism of action for this compound-formulated LNPs involves a two-pronged approach: efficient mRNA release and intrinsic immune stimulation.

-

Endosomal Escape: Following cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. The decreasing pH within the endosome leads to the protonation of the tertiary amine in the this compound headgroup. This positive charge is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption allows the encapsulated mRNA to escape into the cytoplasm.

-

STING-Mediated Immune Activation: A key feature of heterocyclic lipids like this compound is their ability to activate the stimulator of interferon genes (STING) pathway.[1] Unlike many other ionizable lipids that trigger immune responses through Toll-like receptors (TLRs), these formulations induce the maturation of antigen-presenting cells (APCs) via STING.[1] This pathway is a critical component of the innate immune system that detects cytosolic nucleic acids and initiates a type I interferon response, which is crucial for robust anti-tumor immunity.

Quantitative Data Summary

The performance of this compound-formulated LNPs has been evaluated for various physicochemical properties and biological activities. The following tables summarize key quantitative data from relevant studies.

| Formulation Component | Molar Ratio |

| Ionizable Lipid (this compound) | 50% |

| Phospholipid (DSPC) | 10% |

| Cholesterol | 38.5% |

| PEG-Lipid (DMG-PEG2000) | 1.5% |

Table 1: Lipid Composition of this compound LNPs. This table outlines the molar ratios of the lipid components used in the formulation of LNPs containing this compound.

| Property | Value |

| Particle Size (Diameter, nm) | 80 - 100 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency | > 90% |

Table 2: Physicochemical Properties of this compound LNPs. This table summarizes the key physical characteristics of LNPs formulated with this compound.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro/in vivo evaluation of this compound LNPs, based on established protocols in the field.

LNP Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

-

Ionizable lipid (this compound), DSPC, Cholesterol, DMG-PEG2000 dissolved in ethanol.

-

mRNA (e.g., encoding an antigen) dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic mixing device and cartridges.

-

Dialysis cassettes (10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid solution by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

-

Prepare the mRNA solution by dissolving the mRNA in the citrate buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio of the aqueous to ethanolic phase is 3:1.

-

Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.

-

Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and raise the pH.

-

Collect the dialyzed LNP solution and store at 4°C.

In Vivo Evaluation of Anti-Tumor Efficacy

Objective: To assess the anti-tumor efficacy of this compound LNPs delivering an antigen-encoding mRNA in a tumor model.

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 melanoma tumors).

-

This compound LNPs encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin).

-

Control LNPs (e.g., encapsulating irrelevant mRNA or empty).

-

Calipers for tumor measurement.

-

Flow cytometry reagents for immune cell analysis.

Procedure:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer the LNP-mRNA formulations intravenously or subcutaneously at a specified dose and schedule (e.g., once weekly for three weeks).

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

-

Monitor animal survival and body weight throughout the study.

-

At the end of the study, or at specified time points, tumors and spleens can be harvested.

-

Process the tissues into single-cell suspensions for flow cytometric analysis to quantify the infiltration and activation of immune cells (e.g., CD8+ T cells, dendritic cells).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound LNP mechanism and experimental workflow.

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

Caption: Activation of the STING pathway by this compound LNPs.

Caption: Experimental workflow for evaluating this compound LNP efficacy.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery, particularly for vaccine applications. Its unique heterocyclic structure not only facilitates efficient endosomal escape and subsequent mRNA translation but also intrinsically activates the STING pathway, providing a potent adjuvant effect. This dual-functionality makes this compound and similar lipids promising candidates for the development of next-generation mRNA-based immunotherapies for cancer and infectious diseases. Further research and clinical development will continue to elucidate the full potential of this class of delivery vehicles.

References

An In-Depth Technical Guide to the Synthesis and Purification of A12-Iso5-2DC18: A Key Component in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

A12-Iso5-2DC18 is a novel, unsaturated ionizable lipid that has demonstrated significant potential as a component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the encapsulation and intracellular delivery of mRNA, making it a valuable tool for the development of mRNA-based therapeutics and vaccines, particularly in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on available scientific literature and general methodologies for the production of similar ionizable lipids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C45H85N3O2 |

| Molecular Weight | 700.2 g/mol |

| CAS Number | 2412492-06-7 |

| Appearance | Not specified in literature (likely an oil or waxy solid) |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dichloromethane |

Synthesis of this compound

The synthesis of this compound is based on a combinatorial chemistry approach, which allows for the rapid generation of a library of structurally diverse lipids for screening and optimization. The core reaction is a multi-component reaction involving an amine, an isocyanide, and a ketone. While the specific, detailed protocol for this compound has not been published, a general procedure can be inferred from the synthesis of similar dihydroimidazole-linked lipids.

Experimental Protocol: General Synthesis of Dihydroimidazole-Linked Ionizable Lipids

This protocol is a representative procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

N,N-dimethylethylenediamine (amine component)

-

Ethyl 2-isocyanoacetate (isocyanide component)

-

A custom-synthesized dialkyl ketone (ketone component)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the dialkyl ketone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reactants: To the stirred solution, add N,N-dimethylethylenediamine (1.1 eq) followed by ethyl 2-isocyanoacetate (1.1 eq).

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 0.1 M HCl) to remove unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Scale | 1-10 mmol |

| Typical Crude Yield | 70-90% |

| Reaction Time | 24-48 hours |

| Reaction Temperature | Room Temperature |

Purification of this compound

The purification of this compound is a critical step to ensure high purity for its use in LNP formulations. A multi-step purification process involving silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is generally employed for this class of compounds.

Experimental Protocol: Purification

1. Silica Gel Chromatography (Initial Purification):

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The exact gradient will need to be optimized based on the polarity of the product and impurities.

-

Procedure:

-

The crude product is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with the mobile phase gradient.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the desired product are pooled and the solvent is removed under reduced pressure.

-

2. Preparative High-Performance Liquid Chromatography (Final Purification):

-

Column: A reverse-phase C18 column is typically used for non-polar compounds like ionizable lipids.

-

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Detector: UV detector (e.g., at 210 nm) and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for non-chromophoric lipids.

-

Procedure:

-

The partially purified product from the silica gel chromatography step is dissolved in a suitable solvent and injected onto the preparative HPLC column.

-

The column is eluted with the optimized mobile phase gradient.

-

Fractions corresponding to the main product peak are collected.

-

The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield the highly pure this compound.

-

Quantitative Data (Representative):

| Parameter | Value |

| Purity after Silica Gel Chromatography | >90% |

| Final Purity after Preparative HPLC | >98% |

| Overall Yield | 40-60% (from crude product) |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Signaling Pathway and Experimental Workflow

This compound, as a component of LNPs for mRNA vaccine delivery in cancer immunotherapy, is likely to be involved in stimulating an anti-tumor immune response. While direct evidence for this compound is emerging, related ionizable lipids have been shown to facilitate the activation of the Stimulator of Interferon Genes (STING) pathway in antigen-presenting cells (APCs).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

LNP Formulation and Cellular Uptake

Caption: Formulation of mRNA-LNP and subsequent cellular uptake.

Proposed STING Signaling Pathway Activation

Caption: Proposed STING pathway activation by mRNA-LNP in an APC.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its synthesis via a combinatorial approach allows for the fine-tuning of its chemical properties for optimal performance. The purification of this lipid to a high degree of purity is essential for its successful application in clinical settings. The ability of LNPs formulated with such lipids to potentially activate the STING pathway underscores their importance in the development of next-generation immunotherapies. This guide provides a foundational understanding for researchers and developers working with this compound and similar ionizable lipids. Further research and publication of detailed experimental protocols will be invaluable to the scientific community.

A12-Iso5-2DC18: A Technical Guide to a Potent Ionizable Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and mechanism of action of A12-Iso5-2DC18, a leading ionizable lipid for the delivery of messenger RNA (mRNA). The content herein is intended to support research and development efforts in the fields of gene therapy, vaccine development, and cancer immunotherapy.

Physicochemical Characteristics

This compound is an ionizable cationic lipidoid that has demonstrated high efficacy in the formation of lipid nanoparticles (LNPs) for mRNA delivery. Its structural features, including an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, contribute to its superior performance in transfecting target cells and inducing a robust immune response.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for formulation development, characterization, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 700.18 g/mol | N/A |

| Molecular Formula | C45H85N3O2 | N/A |

| Solubility | Soluble in ethanol | [1] |

| Apparent pKa of LNP | 6.2 - 6.8 (Optimal Range) | [2] |

Note: The apparent pKa of the lipid nanoparticle (LNP) is a critical parameter that influences the efficiency of mRNA encapsulation and its release from the endosome. While a specific experimental pKa for this compound is not publicly available, the optimal range for effective LNP-mediated mRNA delivery is well-established.

Experimental Protocols

This section outlines the methodologies for the synthesis of ionizable lipids like this compound, the formulation of mRNA-loaded lipid nanoparticles, and the assessment of their biological activity, with a focus on the activation of the STING (Stimulator of Interferon Genes) pathway.

Synthesis of Dihydroimidazole-Linked Ionizable Lipids

The synthesis of this compound is part of a broader strategy involving the combinatorial synthesis of a library of ionizable lipids. This approach allows for the rapid generation and screening of numerous candidates to identify lipids with optimal delivery efficiency. A general workflow for this synthesis is described below.

Methodology:

-

Multicomponent Reaction: The synthesis typically involves a one-pot, multicomponent reaction. For dihydroimidazole-based lipids, this can include the reaction of an amine, an isocyanide, and an alkyl ketone.[3]

-

Reaction Conditions: The reaction is generally carried out in an organic solvent, such as dichloromethane, at room temperature for a specified period, often 24 hours.

-

Purification: Following the reaction, the resulting lipid is purified using column chromatography to isolate the desired product from unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the synthesized lipid are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step in the development of mRNA therapeutics. Microfluidic mixing is a widely used technique that allows for the controlled and reproducible production of LNPs with uniform size and high encapsulation efficiency.[4]

Materials:

-

Ionizable Lipid: this compound in ethanol

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol[5]

-

Cholesterol: in ethanol

-

PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

-

mRNA: in a low pH buffer (e.g., citrate buffer, pH 4.0)

Molar Ratios:

A common molar ratio for the lipid components is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.

Methodology:

-

Preparation of Lipid Mixture: The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are mixed in ethanol at the desired molar ratios.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes and infused into a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

-

Dialysis: The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and raise the pH.

-

Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

STING Pathway Activation Assay

This compound-formulated LNPs have been shown to activate the STING pathway, a key component of the innate immune system that can enhance the efficacy of mRNA vaccines and cancer immunotherapies. The activation of this pathway can be assessed using various in vitro assays.

Methodology:

-

Cell Culture: A suitable cell line, such as dendritic cells (DCs) or macrophages, is cultured in appropriate media.

-

LNP Treatment: The cells are treated with the this compound LNPs encapsulating mRNA.

-

Incubation: The cells are incubated for a specific period (e.g., 6-24 hours) to allow for LNP uptake and STING pathway activation.

-

Analysis of STING Activation:

-

Western Blot: Cell lysates are analyzed by Western blot to detect the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3.

-

RT-qPCR: RNA is extracted from the cells and analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression of STING-dependent genes, such as type I interferons (IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10, CCL5).

-

Mechanism of Action: STING Pathway Activation

The delivery of mRNA by this compound LNPs can lead to the activation of the STING pathway. This is a crucial aspect of its function as an adjuvant in vaccines and a therapeutic agent in oncology.

Upon cellular uptake, the mRNA is released from the endosome into the cytoplasm. The presence of cytosolic nucleic acids can be sensed by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other pro-inflammatory cytokines. This cascade of events initiates a potent innate immune response.

References

- 1. researchgate.net [researchgate.net]

- 2. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mRNAs encoding self-DNA reactive cGAS enhance the immunogenicity of lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A12-Iso5-2DC18 in Lipid Nanoparticle (LNP) Formation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the novel ionizable lipid, A12-Iso5-2DC18, in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Drawing upon key research, this document provides a comprehensive overview of the formulation, characterization, and mechanism of action of this compound-containing LNPs, with a focus on their unique ability to activate the innate immune system for enhanced therapeutic outcomes.

Introduction to this compound and its Role in LNP-mRNA Therapeutics

This compound is an unsaturated ionizable lipid that has emerged as a top-performing component in LNP-based mRNA delivery systems.[1] Its unique chemical structure, featuring a heterocyclic amine head group, a dihydroimidazole linker, and an unsaturated lipid tail, is crucial for both efficient mRNA encapsulation and potent biological activity.[1][2]

Lipid nanoparticles are the leading platform for delivering delicate mRNA molecules into cells. A typical LNP formulation consists of four key components:

-

Ionizable Cationic Lipid: This component is critical for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. At an acidic pH during formulation, the ionizable lipid is positively charged, allowing it to complex with mRNA. In the near-neutral pH of the bloodstream, it becomes more neutral, reducing toxicity. Upon entering the acidic environment of the endosome, it becomes protonated again, which is crucial for endosomal escape.

-

Helper Lipid: Often a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this lipid aids in the formation of the LNP structure and can enhance the fusogenicity of the nanoparticle, promoting endosomal escape.[3]

-

Cholesterol: This structural component helps to stabilize the LNP and modulates the fluidity of the lipid bilayer.[3]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation.

The novelty of this compound lies not only in its delivery efficiency but also in its intrinsic adjuvant properties. Research has demonstrated that LNPs formulated with heterocyclic lipids like this compound can activate the stimulator of interferon genes (STING) pathway, a key component of the innate immune system, leading to enhanced anti-tumor efficacy of mRNA vaccines.

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and biological activity of LNPs. The following table summarizes a typical formulation for LNPs incorporating this compound, based on optimized compositions for effective mRNA delivery.

| Component | Molar Ratio (%) |

| Ionizable Lipid (this compound) | 50 |

| Helper Lipid (DOPE) | 10 |

| Cholesterol | 38.5 |

| PEGylated Lipid (C14-PEG2000) | 1.5 |

Table 1: Optimized Molar Ratios for this compound LNP Formulation.

The physicochemical characteristics of the resulting LNPs are crucial for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

| Parameter | Value |

| Particle Size (Diameter) | ~80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| mRNA Encapsulation Efficiency | > 90% |

Table 2: Typical Physicochemical Properties of this compound LNPs.

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound LNPs, as well as a protocol to assess their ability to activate the STING signaling pathway.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device, which allows for precise control over particle formation and ensures batch-to-batch consistency.

Materials:

-

This compound (in ethanol)

-

DOPE (in ethanol)

-

Cholesterol (in ethanol)

-

C14-PEG2000 (in ethanol)

-

mRNA (in 10 mM citrate buffer, pH 3.0)

-

Ethanol (100%)

-

Citrate buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

Procedure:

-

Prepare the Lipid-Ethanol Solution:

-

In a sterile tube, combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

-

-

Prepare the mRNA-Aqueous Solution:

-

Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

-

Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min), which will influence the final particle size.

-

Initiate the syringe pumps to mix the two solutions through the microfluidic cartridge. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 6 hours, with several buffer changes.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

LNP Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value indicates the uniformity of the particle size distribution, with values below 0.2 being desirable.

-

3.2.2. mRNA Encapsulation Efficiency:

-

Method: Quant-iT RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

-

The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

STING Activation Assay

This protocol outlines a method to determine if this compound LNPs activate the STING pathway using reporter cells.

Materials:

-

HEK-Blue™ ISG-KO-STING cells (or other relevant STING reporter cell line)

-

This compound LNPs encapsulating a model antigen mRNA (e.g., ovalbumin)

-

Control LNPs (with a non-STING activating lipid)

-

Cell culture medium and supplements

-

QUANTI-Blue™ Solution (or other appropriate reporter assay reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the STING reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

LNP Treatment: Treat the cells with varying concentrations of this compound LNPs and control LNPs. Include a positive control (e.g., a known STING agonist like cGAMP) and a negative control (untreated cells).

-

Incubation: Incubate the cells for 24-48 hours.

-

Reporter Assay:

-

Collect the cell culture supernatant.

-

Add the QUANTI-Blue™ Solution to the supernatant according to the manufacturer's instructions.

-

Incubate until a color change is visible.

-

-

Measurement: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 620-655 nm). The level of absorbance is proportional to the activation of the STING pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in LNP formation and the proposed mechanism of STING activation by this compound LNPs.

Caption: LNP-mRNA Formulation Workflow.

Caption: Proposed STING Activation by this compound LNPs.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of LNP-mediated mRNA delivery. Its ability to not only efficiently encapsulate and deliver mRNA but also to act as an intrinsic adjuvant through the activation of the STING pathway opens up new possibilities for the development of more potent mRNA vaccines and immunotherapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this innovative lipid for next-generation nucleic acid therapeutics. Further research into the precise molecular interactions between this compound and the STING protein will undoubtedly lead to even more refined and effective LNP designs.

References

A12-Iso5-2DC18: A Deep Dive into STING Pathway Activation for Advanced Immunotherapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The development of potent and safe adjuvants is a critical endeavor in the field of vaccine and immunotherapy development. The ionizable lipidoid A12-Iso5-2DC18 has emerged as a promising component of lipid nanoparticle (LNP) formulations for mRNA delivery, demonstrating a unique ability to activate the innate immune system. This guide provides a comprehensive overview of this compound, with a particular focus on its interaction with the Stimulator of Interferon Genes (STING) pathway. Through a detailed examination of the experimental data and methodologies, this document serves as a technical resource for professionals engaged in the research and development of next-generation immunotherapeutics.

Introduction to this compound

This compound is a novel, ionizable lipidoid identified from a high-throughput screening of a combinatorial library of lipid-like materials. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA). Structurally, this compound belongs to a class of heterocyclic lipidoids characterized by an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group. These structural features are crucial for both the effective encapsulation and intracellular delivery of mRNA, as well as for its intrinsic immunostimulatory properties.[1][2]

Interaction with the STING Pathway

A significant finding in the characterization of this compound-containing LNPs is their ability to induce maturation of antigen-presenting cells (APCs) through the STING pathway. This mechanism is distinct from many conventional adjuvants that signal through Toll-like receptors (TLRs). The activation of the STING pathway by these LNPs leads to a robust anti-tumor immune response with limited systemic cytokine expression, highlighting a favorable safety profile.[1]

The proposed mechanism involves the LNP formulation itself, independent of the mRNA cargo, activating the STING signaling cascade. This intrinsic adjuvant activity makes this compound a particularly attractive component for therapeutic vaccine development.

Below is a diagram illustrating the STING signaling pathway initiated by this compound LNPs.

Quantitative Data on Immune Activation

The efficacy of this compound LNPs in stimulating an immune response has been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings from the primary literature.

Table 1: In Vitro mRNA Delivery Efficiency

| Cell Line | Lipidoid | Relative Luciferase Expression (Log Scale) |

| HeLa | A2-Iso5-2DC18 | ~1.5 |

| HeLa | This compound | ~1.5 |

| BMDC | A2-Iso5-2DC18 | ~1.2 |

| BMDC | This compound | ~1.2 |

| BMDM | A2-Iso5-2DC18 | ~1.3 |

| BMDM | This compound | ~1.3 |

| Data presented as relative luciferase expression, with the median expression level of a library of lipids set to log0.[1] |

Table 2: In Vivo Protein Expression

| Treatment Group (mRNA) | Injection Site Luciferase Expression (photons/s) | Draining Lymph Node Luciferase Expression (photons/s) |

| A2-Iso5-2DC18 LNP (0.1 mg/kg) | ~1x108 | ~5x106 |

| This compound LNP (0.1 mg/kg) | ~1x108 | ~5x106 |

| Data are approximate mean values based on graphical representation in the source literature.[1] |

Table 3: STING-Dependent IFN-β Production

| Cell Type | Treatment | IFN-β Production (pg/mL) |

| Wild-Type BMDCs | A12-LNP | > 2000 |

| STING-deficient BMDCs | A12-LNP | < 500 |

| Wild-Type Macrophages | A12-LNP | > 1500 |

| STING-deficient Macrophages | A12-LNP | < 500 |

| Data are approximate values based on graphical representation in the source literature, demonstrating a significant reduction in IFN-β production in STING-deficient cells. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of this compound LNPs.

LNP Formulation

The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. A microfluidic mixing approach is typically used to ensure reproducible and scalable production.

Protocol:

-

Lipid Stock Solution: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) are dissolved in ethanol at a specific molar ratio.

-

mRNA Solution: mRNA is diluted in a low pH citrate buffer (e.g., 10 mM, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.

-

Concentration and Sterilization: The dialyzed LNPs are concentrated using centrifugal filter units and sterilized by filtration through a 0.22 µm filter.

In Vitro STING Activation Assay

To determine the role of the STING pathway in the immune activation by this compound LNPs, bone marrow-derived dendritic cells (BMDCs) or macrophages from both wild-type and STING-deficient mice are utilized.

Protocol:

-

Cell Culture: BMDCs are differentiated from bone marrow cells isolated from wild-type and STING-deficient mice.

-

LNP Treatment: The differentiated BMDCs are seeded in culture plates and treated with this compound LNPs (without mRNA) at various concentrations.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of IFN-β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: IFN-β levels from wild-type and STING-deficient cells are compared to determine the STING dependency of the immune response.

Conclusion and Future Directions

This compound represents a significant advancement in the design of ionizable lipids for mRNA-based therapeutics. Its ability to act as a potent STING agonist provides a built-in adjuvant effect, enhancing the immunogenicity of mRNA vaccines. The data presented in this guide underscore the potential of this compound for the development of effective immunotherapies against cancer and infectious diseases.

Future research should focus on further elucidating the precise molecular interactions between the this compound LNP and the components of the STING pathway. Additionally, optimizing the LNP formulation to fine-tune the magnitude and duration of STING activation could lead to even more potent and safer therapeutic outcomes. The detailed protocols provided herein offer a solid foundation for researchers to build upon in their exploration of this promising new class of immuno-adjuvants.

References

An In-depth Technical Guide to the Discovery and Development of A12-Iso5-2DC18: A Potent STING-Activating Lipid for mRNA Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

A12-Iso5-2DC18 has emerged as a leading ionizable lipidoid for the delivery of messenger RNA (mRNA) vaccines, demonstrating significant potential in cancer immunotherapy. Its unique chemical structure, featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, facilitates not only efficient encapsulation and intracellular delivery of mRNA but also acts as a potent adjuvant through the activation of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the formulation of lipid nanoparticles (LNPs) incorporating this novel lipid and elucidates its mechanism of action, which is centered on the activation of the STING (stimulator of interferon genes) pathway. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Discovery and Synthesis

This compound was identified from a large combinatorial library of over 1,000 ionizable lipid-like materials. The library was synthesized using a three-dimensional multi-component reaction system, a method that allows for rapid and diverse generation of novel lipidoids.

Synthesis of the Lipidoid Library

The synthesis of the lipidoid library, including this compound, is based on a one-pot, three-component reaction between an amine, an aldehyde, and an isocyanide. This approach allows for the systematic variation of the head, linker, and tail domains of the lipidoid.

Experimental Protocol: Synthesis of the Lipidoid Library

-

Reactant Preparation: Stock solutions of various amines, aldehydes, and isocyanides are prepared in a suitable solvent (e.g., dichloromethane).

-

Combinatorial Reaction: In a multi-well plate, equimolar amounts of the amine, aldehyde, and isocyanide stock solutions are combined in each well.

-

Reaction Conditions: The reaction is allowed to proceed at room temperature for a specified time (e.g., 48 hours) with constant agitation.

-

Solvent Evaporation: After the reaction is complete, the solvent is removed under vacuum.

-

Purification: The resulting lipidoids are purified using high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Characterization: The chemical structure of each purified lipidoid is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation of this compound Lipid Nanoparticles (LNPs)

For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) to encapsulate and protect the mRNA cargo. These LNPs are typically composed of the ionizable lipidoid, a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

LNP Formulation Parameters

The efficacy of mRNA delivery and subsequent immune activation is highly dependent on the physicochemical properties of the LNPs, which are influenced by the formulation parameters.

| Parameter | Value/Component | Purpose |

| Ionizable Lipid | This compound | Encapsulates mRNA and facilitates endosomal escape. |

| Helper Lipid | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | Aids in membrane fusion and endosomal escape. |

| Structural Lipid | Cholesterol | Stabilizes the LNP structure. |

| PEGylated Lipid | C14-PEG2000 | Prevents aggregation and prolongs circulation. |

| Molar Ratio | 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG) | Optimized for in vivo delivery and efficacy. |

| mRNA Cargo | Antigen-encoding mRNA (e.g., ovalbumin) | Provides the template for antigen production. |

Experimental Protocol: LNP Formulation via Microfluidic Mixing

-

Lipid Mixture Preparation: The ionizable lipid (this compound), helper lipid (DOPE), cholesterol, and PEGylated lipid are dissolved in ethanol at the desired molar ratio.

-

mRNA Solution Preparation: The mRNA cargo is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).

-

Nanoparticle Formation: Rapid mixing within the microfluidic channels leads to the self-assembly of LNPs as the polarity of the solvent changes, encapsulating the mRNA.

-

Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

-

Characterization: The LNPs are characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a RiboGreen assay, respectively.

Mechanism of Action: STING Pathway Activation

A key feature of this compound is its ability to activate the STING pathway, an essential component of the innate immune system that detects cytosolic nucleic acids. This activation serves as a potent adjuvant, enhancing the adaptive immune response against the translated mRNA antigen.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA). However, certain synthetic lipid-based delivery vehicles, such as this compound LNPs, can also trigger STING activation, likely through perturbation of the endoplasmic reticulum membrane where STING resides.

Experimental Protocol: In Vitro STING Activation Assay

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.

-

LNP Treatment: Cells are treated with this compound LNPs encapsulating a control mRNA or the antigen-specific mRNA.

-

Incubation: Cells are incubated for a specified period (e.g., 6-24 hours).

-

Western Blot Analysis: Cell lysates are collected and analyzed by Western blot for the phosphorylation of STING, TBK1, and IRF3.

-

Cytokine Analysis: Supernatants are collected and analyzed for the secretion of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines using ELISA or a multiplex cytokine assay.

-

Flow Cytometry: Cells are stained for surface markers of activation (e.g., CD80, CD86) and analyzed by flow cytometry.

In Vivo Anti-Tumor Efficacy

The combination of efficient antigen presentation and potent STING-mediated immune activation by this compound LNPs translates to significant anti-tumor efficacy in preclinical cancer models.

In Vivo Experimental Workflow

A typical in vivo study to evaluate the anti-tumor efficacy of an this compound-based mRNA vaccine involves tumor implantation, vaccination, and monitoring of tumor growth and survival.

Quantitative In Vivo Efficacy Data

The following table summarizes representative data from in vivo studies using this compound LNPs for cancer vaccination.

| Animal Model | Tumor Cell Line | Treatment Group | Average Tumor Volume (Day 20) (mm³) | Percent Survival (Day 40) |

| C57BL/6 Mice | B16F10-OVA (Melanoma) | PBS Control | 1500 ± 250 | 0% |

| LNP (Control mRNA) | 1400 ± 200 | 0% | ||

| This compound LNP (OVA mRNA) | 250 ± 100 | 80% | ||

| C57BL/6 Mice | TC-1 (HPV-E7) | PBS Control | 1200 ± 200 | 0% |

| LNP (Control mRNA) | 1150 ± 180 | 0% | ||

| This compound LNP (E7 mRNA) | 150 ± 80 | 100% |

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

-

Animal Model: C57BL/6 mice are used as a syngeneic model.

-

Tumor Cell Line: B16F10 melanoma cells expressing ovalbumin (OVA) or TC-1 cells expressing HPV E7 oncoprotein are used.

-

Tumor Implantation: 1 x 10^6 tumor cells are injected subcutaneously into the flank of each mouse.

-

Treatment Groups: Mice are randomized into treatment groups: (1) PBS, (2) LNPs with control mRNA, and (3) this compound LNPs with antigen-encoding mRNA.

-

Vaccination Schedule: Mice are vaccinated via intramuscular or subcutaneous injection on days 7 and 14 post-tumor implantation.

-

Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Survival Analysis: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if signs of morbidity are observed.

-

Immunological Analysis: At the end of the study, spleens and tumors are harvested to analyze the antigen-specific T cell response by ELISpot and flow cytometry.

Conclusion

This compound represents a significant advancement in the field of mRNA vaccine delivery. Its dual functionality as an efficient delivery vehicle and a potent STING-activating adjuvant makes it a highly promising candidate for the development of next-generation cancer immunotherapies. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this and similar lipidoid-based delivery platforms. The ability to rationally design and screen large libraries of such materials opens up new avenues for creating highly tailored and effective therapeutic interventions.

An In-depth Technical Guide to A12-Iso5-2DC18 for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid A12-Iso5-2DC18, a key component in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This compound has demonstrated significant potential in basic research, particularly in the development of mRNA-based vaccines and therapeutics. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathway.

This compound is an unsaturated ionizable lipid that plays a crucial role in the efficacy of LNP-based mRNA delivery systems.[1][2] Its unique chemical structure, featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, facilitates efficient encapsulation of mRNA and promotes its delivery into target cells.[3] Notably, LNPs formulated with this compound have been shown to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, leading to enhanced anti-tumor efficacy in preclinical models.[3][4] This intrinsic adjuvant activity makes this compound a promising candidate for the development of next-generation mRNA vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the performance of this compound-containing lipid nanoparticles from in vitro and in vivo studies.

Table 1: In Vitro mRNA Delivery Efficiency

| Cell Line | Transfection Efficiency (Luciferase Expression Units) | Reference |

| HeLa | > 10,000 | |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | High | |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | High |

Table 2: In Vivo mRNA Delivery and Anti-Tumor Efficacy

| Animal Model | Application | Key Findings | Reference |

| B16-OVA Melanoma | mRNA vaccine | Inhibited tumor growth and prolonged survival | |

| B16F10 Melanoma | mRNA vaccine | Inhibited tumor growth and prolonged survival | |

| TC-1 (HPV E7) | mRNA vaccine | Inhibited tumor growth and prolonged survival |

Signaling Pathway

The efficacy of this compound-formulated mRNA vaccines is significantly enhanced by the activation of the STING signaling pathway. This pathway plays a pivotal role in detecting cytosolic nucleic acids and initiating a type I interferon response, which is crucial for orchestrating an effective anti-tumor immune response.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and evaluation of this compound-containing lipid nanoparticles.

Formulation of this compound Lipid Nanoparticles

Objective: To formulate lipid nanoparticles encapsulating mRNA using this compound.

Materials:

-

This compound (in ethanol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

-

mRNA (e.g., encoding luciferase or a specific antigen) in citrate buffer (pH 3.0)

-

Ethanol

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 48:10:40:2.

-

Prepare an aqueous phase containing the mRNA in citrate buffer (pH 3.0).

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two phases will induce the self-assembly of the lipid nanoparticles, encapsulating the mRNA.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and raise the pH.

Characterization of Lipid Nanoparticles

Objective: To determine the physicochemical properties of the formulated LNPs.

Parameters and Methods:

-

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument.

-

-

Zeta Potential:

-

Method: Laser Doppler Velocimetry

-

Procedure: Dilute the LNP suspension in an appropriate buffer and measure the surface charge using a zeta potential analyzer.

-

-

mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Procedure:

-

Measure the total mRNA concentration by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

-

Measure the amount of free (unencapsulated) mRNA in the LNP suspension without detergent.

-

Calculate the encapsulation efficiency using the formula: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

-

-

In Vitro Transfection Efficiency Assay

Objective: To evaluate the ability of the LNPs to deliver functional mRNA to cells in culture.

Materials:

-

HeLa cells (or other relevant cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound LNPs encapsulating luciferase mRNA

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of the luciferase mRNA-loaded LNPs.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

In Vivo Anti-Tumor Efficacy Study

Objective: To assess the therapeutic efficacy of this compound LNP-mRNA vaccines in a tumor-bearing mouse model.

Materials:

-

C57BL/6 mice

-

B16-OVA melanoma cells

-

This compound LNPs encapsulating ovalbumin (OVA) mRNA

-

Phosphate-Buffered Saline (PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inoculate C57BL/6 mice with B16-OVA melanoma cells.

-

Once tumors are palpable, randomize the mice into treatment groups (e.g., PBS control, LNP-mRNA vaccine).

-

Administer the LNP-mRNA vaccine or PBS control via subcutaneous or intramuscular injection at specified time points (e.g., every 5 days for 3 doses).

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor the survival of the mice.

-

At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the development and evaluation of this compound LNP-mRNA therapeutics.

References

A Technical Guide to A12-Iso5-2DC18 for Preclinical Studies Utilizing In Vitro Transcribed mRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of A12-Iso5-2DC18

It is critical to understand that This compound is not a reagent used directly in the in vitro transcription (IVT) process itself. The IVT reaction is a cell-free method to synthesize messenger RNA (mRNA) from a DNA template using components like RNA polymerase, nucleotides, and a buffer system.[1][2][3] Instead, this compound is a novel, ionizable lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs). These LNPs are designed to encapsulate and protect in vitro transcribed mRNA, facilitating its efficient delivery into cells for subsequent protein expression.[4] This guide will provide an in-depth overview of this compound's application in studies that rely on IVT-synthesized mRNA, focusing on its role in LNP formulation, cellular delivery, and the subsequent biological response.

This compound in the Workflow of mRNA-Based Studies